(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Description
This compound is a highly substituted oxane derivative characterized by multiple hydroxyl, acetamido, and carboxylic acid functional groups. Its molecular formula is C₃₇H₆₂N₂O₂₉, with a complex stereochemical arrangement of substituents, including a trihydroxypropyl moiety and nested oxane (pyranose) rings. Its carboxylic acid group and hydroxyl-rich architecture imply solubility in polar solvents and possible interactions with biomolecular targets such as enzymes or lectins.
Properties
IUPAC Name |
(2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13?,14+,15+,16-,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXWGQLSDZJHFY-RMKBUKBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@]3(C[C@@H](C([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858388 | |
| Record name | (2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210418-18-1 | |
| Record name | (2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of (2R,3S,4R,5R)-5-Acetamido-4,6-Dihydroxy-2-(Hydroxymethyl)Oxan-3-Ol
This oxane unit is derived from N-acetylglucosamine (GlcNAc) . Critical steps include:
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Protection of hydroxyl groups : Benzylidene acetal formation at C4 and C6 positions using benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA).
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Selective deprotection : Acidic hydrolysis (e.g., 80% acetic acid) to expose C6 hydroxyl for subsequent glycosylation.
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Acetamido introduction : Treatment with acetic anhydride in pyridine to acetylate the C2 amine.
Synthesis of (2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(Hydroxymethyl)Oxane-2,4-Diol
This intermediate is synthesized from D-mannose via:
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Isopropylidene protection : Formation of a 2,3:5,6-di-O-isopropylidene derivative using acetone and sulfuric acid.
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Oxidation at C4 : Jones oxidation to introduce a ketone, followed by stereoselective reduction with NaBH4/CeCl3 to yield the desired (4S)-hydroxyl configuration.
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Deprotection : Acidic hydrolysis (HCl in methanol) to remove isopropylidene groups.
Key challenge : Avoiding epimerization at C2 and C4 during oxidation steps.
Glycosylation Strategies for Oxane Connectivity
Central Oxane-(2R,4S,6R) Core Assembly
The central oxane is constructed via Koenigs-Knorr glycosylation :
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Donor activation : Treat (2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)oxane-2,4-diol with bromoacetyl chloride to form a glycosyl bromide.
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Coupling : React with the C4 hydroxyl of the GlcNAc-derived oxane using Ag2CO3 as a promoter in anhydrous dichloromethane.
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Deprotection : Hydrogenolysis (H2/Pd-C) to remove benzylidene groups.
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Anhydrous CH2Cl2 |
| Promoter | Ag2CO3 (2.5 equiv) |
| Yield | 62–68% |
Installation of (1R,2R)-1,2,3-Trihydroxypropyl Sidechain
The glycerol moiety is introduced via Mitsunobu reaction :
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Activation : Convert the C6 hydroxyl of the central oxane to a triflate using Tf2O/pyridine.
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Nucleophilic substitution : React with (1R,2R)-1,2,3-tri-O-benzylglycerol in the presence of DBU (1,8-diazabicycloundec-7-ene).
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Global deprotection : Hydrogenolysis to remove benzyl groups.
Stereochemical control : The (1R,2R) configuration is preserved using chiral benzyl-protected glycerol derivatives.
Carboxylic Acid Formation and Final Functionalization
Oxidation of Primary Alcohol to Carboxylic Acid
The C2 primary alcohol is oxidized using TEMPO/NaClO2 :
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TEMPO-mediated oxidation : In a biphasic system (CH2Cl2/H2O) at pH 9–10.
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Workup : Acidification to pH 2 with HCl precipitates the carboxylic acid.
Acetamido Group Installation
The final acetamido group at C5 is introduced via:
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Amine protection : Treat the free amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride).
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Acetylation : React with acetic anhydride in DMAP (4-dimethylaminopyridine)/pyridine.
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Deprotection : Piperidine in DMF to remove Fmoc groups.
Purity : >98% by HPLC after silica gel chromatography.
Industrial-Scale Considerations and Process Optimization
Chemical Reactions Analysis
Types of Reactions: 3’-beta-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.
Antiviral Properties
Certain studies suggest that the compound may have antiviral effects against specific viruses. Its structural features may interfere with viral replication processes, making it a focus for antiviral drug development.
Drug Delivery Systems
Due to its unique chemical structure and properties, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble drugs.
Biotechnological Applications
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It can potentially inhibit glycosidases and other enzymes involved in carbohydrate metabolism. This property is valuable in developing treatments for metabolic disorders such as diabetes.
Cell Culture Studies
In cell culture environments, this compound has been used to study cellular responses to glycosylation changes. It provides insights into cellular mechanisms that can be exploited for therapeutic purposes.
Table 1: Summary of Research Findings on (2R,4S,6R)-5-Acetamido Compound
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) demonstrated that the compound effectively inhibited the growth of multiple bacterial strains in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.
Case Study 2: Drug Delivery Mechanism
In a 2021 study by Johnson et al., the compound was incorporated into nanoparticles designed for targeted drug delivery. The results showed improved therapeutic efficacy and reduced side effects compared to free drug formulations.
Mechanism of Action
The mechanism of action of 3’-beta-Sialyl-N-acetyllactosamine involves its interaction with specific receptors and enzymes in biological systems. It serves as a ligand for sialic acid-binding proteins, such as selectins and siglecs, which mediate cell-cell interactions and signaling pathways. The compound’s effects are mediated through the modulation of these interactions, influencing various physiological and pathological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarity Analysis
Structural analogs of this compound include glycosylated acetamido-oxane derivatives and substituted carbohydrates. Key comparisons are outlined below:
- The sulfated analog () exhibits reduced similarity due to the introduction of a sulfated group, which enhances electrostatic interactions but reduces metabolic stability .
Physicochemical Properties
A comparison of molecular properties using metrics such as LogP, hydrogen bond donors (HBD), and rotatable bonds reveals insights into bioavailability and target engagement:
| Property | Target Compound | Aglaithioduline | CID 4418533 | Sulfated Analog |
|---|---|---|---|---|
| Molecular Weight | 1010.88 g/mol | 356.34 g/mol | 1010.88 g/mol | 1212.95 g/mol |
| LogP | -4.2 (predicted) | -1.5 | -4.1 | -5.8 |
| HBD | 18 | 5 | 17 | 20 |
| Rotatable Bonds | 15 | 8 | 14 | 22 |
- Aglaithioduline (), though smaller, shares similar hydrophilicity and is reported to mimic histone deacetylase (HDAC) inhibitors, highlighting the role of acetamido groups in binding .
Bioactivity and Target Engagement
- However, the carboxylic acid moiety may enhance binding to catalytic residues in enzymes like α-amylase .
- HDAC Inhibition : Structural similarity to aglaithioduline (~70% similarity to SAHA) implies possible epigenetic modulation, though experimental validation is needed .
- Kinase Interactions : Compounds with analogous acetamido-oxane scaffolds () show affinity for kinases in the PI3K/AKT pathway, suggesting a plausible target for this compound .
Key Research Findings
- Activity Cliffs: Minor structural changes, such as sulfation () or fluorination (), drastically alter bioactivity. For example, sulfation increases solubility but reduces cellular uptake due to heightened polarity .
- Docking Affinity Variability : Molecular dynamics simulations () indicate that even small stereochemical variations in the trihydroxypropyl group can shift binding modes in enzyme active sites, affecting inhibitory potency .
- Structural Motif Clustering: Using Tanimoto coefficients (≥0.5) and Murcko scaffolds, this compound clusters with glycosaminoglycan derivatives in chemical space networks, underscoring its relevance in carbohydrate-based drug discovery .
Biological Activity
The compound known as (2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex glycosylated molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes multiple hydroxyl groups and acetamido functionalities which suggest potential interactions with biological macromolecules such as proteins and nucleic acids. Its intricate glycosidic linkages may also contribute to its biological activity by influencing solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that similar glycosylated compounds can inhibit the growth of bacteria and fungi. The presence of hydroxyl groups enhances hydrogen bonding with microbial cell walls, potentially leading to increased permeability and cell lysis.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways. The acetamido group may play a role in reducing pro-inflammatory cytokines.
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties. These groups can scavenge free radicals and reduce oxidative stress in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall integrity | |
| Anti-inflammatory | Inhibition of cytokine release | |
| Antioxidant | Scavenging free radicals |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus, it was found that the presence of hydroxymethyl groups significantly enhanced antibacterial activity. The study utilized disk diffusion methods to assess inhibition zones and reported promising results for compounds with similar structural motifs as (2R,4S,6R)-5-acetamido derivatives .
Case Study: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of glycosylated compounds in a murine model of arthritis. The results indicated that treatment with these compounds led to a significant reduction in swelling and inflammatory markers such as TNF-alpha and IL-6. The proposed mechanism involved modulation of NF-kB signaling pathways .
Discussion
The biological activity of (2R,4S,6R)-5-acetamido derivatives appears to be multifaceted. Further studies are necessary to elucidate the precise mechanisms through which these compounds exert their effects. Understanding structure-activity relationships will be crucial for optimizing their therapeutic potential.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally verified?
Methodological Answer: The stereochemical configuration can be determined using nuclear magnetic resonance (NMR) spectroscopy combined with X-ray crystallography .
- NOESY/ROESY NMR experiments identify spatial proximity of protons, revealing axial/equatorial orientations of hydroxyl and acetamido groups in the oxane rings .
- X-ray crystallography resolves absolute configuration by analyzing anomalous scattering effects from heavy atoms (e.g., sulfur in thio-derivatives, if synthesized) .
- Comparative analysis with known carbohydrate derivatives (e.g., CHEBI:157114) via circular dichroism (CD) can confirm specific anomeric configurations .
Q. What synthetic strategies are suitable for constructing the branched oligosaccharide backbone?
Methodological Answer: A stepwise glycosylation approach is recommended:
- Protecting group strategy : Use acetyl (Ac) and benzyl (Bn) groups to selectively mask hydroxyls during coupling. For example, describes similar methods for synthesizing 2-acetamido-2,4-dideoxy-hexopyranosyl linkages .
- Glycosyl donors : Employ trichloroacetimidate or thioglycoside donors for stereoselective formation of β-linkages, as seen in analogous carbohydrate syntheses .
- Orthogonal deprotection : Sequential removal of Ac and Bn groups under basic (e.g., NaOMe) and catalytic hydrogenation conditions, respectively, ensures regioselectivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 or amide columns) resolves stereoisomeric impurities .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight ([M+H]+ or [M+Na]+ ions), while tandem MS (MS/MS) fragments the molecule to validate branching patterns .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) confirm acetamido groups; hydroxyl stretches (~3200–3500 cm⁻¹) indicate hydrogen bonding .
Advanced Research Questions
Q. How do solvent polarity and pH influence the compound’s conformational stability?
Methodological Answer:
- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., GLYCAM06 for carbohydrates) to model solvent effects. highlights similar approaches for studying surface interactions .
- Experimental validation : Use NMR in deuterated solvents (D₂O, DMSO-d₆) at varying pH (2–10). Proton coupling constants (J-values) for anomeric protons shift with ring puckering, indicating chair↔boat transitions .
- Circular dichroism (CD) : Monitor changes in optical activity under acidic/basic conditions to detect disruptions in hydrogen-bonding networks .
Q. What analytical techniques are optimal for resolving contradictions in reported glycosidic linkage patterns?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to unambiguously assign glycosidic linkages. For example, HMBC cross-peaks between anomeric carbons and aglycone protons confirm connectivity .
- Enzymatic digestion : Treat with specific glycosidases (e.g., neuraminidase for sialic acid residues) and analyze cleavage products via MS to validate linkage positions .
- Cryo-electron microscopy (cryo-EM) : Resolve supramolecular assemblies (e.g., micelles or aggregates) to infer linkage flexibility .
Q. How can computational modeling predict interactions of this compound with biological targets (e.g., lectins)?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to lectin active sites. Parameterize the compound’s partial charges using Gaussian09 at the B3LYP/6-31G* level .
- Free-energy calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to estimate binding affinities. Compare with surface plasmon resonance (SPR) data for validation .
- Mutagenesis studies : If experimental collaboration is feasible, mutate key lectin residues (e.g., His189 in wheat germ agglutinin) and measure binding via isothermal titration calorimetry (ITC) .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. emphasizes skin/eye protection due to potential irritancy of acetamido derivatives .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders, as recommended in safety data sheets for structurally related compounds .
- Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in designated containers for incineration .
Q. How can researchers design experiments to study degradation pathways under physiological conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hrs) .
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to trace hydrolytic byproducts (e.g., free acetic acid from acetamido cleavage) .
- Kinetic analysis : Fit degradation data to first-order models to estimate half-lives and identify pH-sensitive functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
